4-(4-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-(4-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazole and a methylpiperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.
Substitution with Pyrazole: The pyrazole ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with a pyrazole derivative.
Introduction of Methylpiperidine: The final step involves the substitution of a halogenated pyrimidine with 4-methylpiperidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylpiperidin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine
- 4-(4-methylpiperidin-1-yl)-6-(1H-triazol-1-yl)pyrimidine
Uniqueness
4-(4-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both a pyrazole and a methylpiperidine group, which confer distinct electronic and steric properties. These features can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C13H17N5 |
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Molecular Weight |
243.31 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C13H17N5/c1-11-3-7-17(8-4-11)12-9-13(15-10-14-12)18-6-2-5-16-18/h2,5-6,9-11H,3-4,7-8H2,1H3 |
InChI Key |
SKTIDCVSJKTOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N3C=CC=N3 |
Origin of Product |
United States |
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